molecular formula C19H21N5O3S B12147823 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide

Cat. No.: B12147823
M. Wt: 399.5 g/mol
InChI Key: UIUHUMOOEXOKOG-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide is a 1,2,4-triazole derivative featuring:

  • A 4-amino-1,2,4-triazole core substituted at position 5 with a 2-methylphenyl group.
  • A thioether linkage connecting the triazole to an acetamide moiety.
  • An N-(3,4-dimethoxyphenyl) group on the acetamide, providing electron-donating methoxy substituents.

The 2-methylphenyl group may enhance lipophilicity, while the 3,4-dimethoxyphenyl moiety could improve solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-12-6-4-5-7-14(12)18-22-23-19(24(18)20)28-11-17(25)21-13-8-9-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)

InChI Key

UIUHUMOOEXOKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The triazole-thiol moiety is synthesized via cyclization of 2-methylbenzoylthiosemicarbazide under alkaline conditions. Thiosemicarbazide derivatives are prepared by reacting 2-methylbenzoyl chloride with thiosemicarbazide in ethanol. The cyclization is achieved using sodium hydroxide (5% w/v) at reflux (80–90°C) for 6–8 hours, yielding the triazole-thiol intermediate with a reported purity of 85–90%.

Reaction Scheme:

2-Methylbenzoyl chloride+ThiosemicarbazideEtOH, 25°C2-MethylbenzoylthiosemicarbazideNaOH, 80°C4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol\text{2-Methylbenzoyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{EtOH, 25°C}} \text{2-Methylbenzoylthiosemicarbazide} \xrightarrow{\text{NaOH, 80°C}} \text{4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol}

Key Parameters:

  • Yield: 78–82% after recrystallization from ethanol.

  • Characterization: The product is confirmed via 1H NMR^1\text{H NMR} (DMSO-d6d_6, 400 MHz): δ 2.35 (s, 3H, CH3_3), 6.95–7.45 (m, 4H, Ar-H), 10.2 (s, 1H, SH).

Preparation of the Chloroacetamide Precursor

The acetamide side chain is introduced via 2-chloro-N-(3,4-dimethoxyphenyl)acetamide , synthesized through a two-step process.

Acylation of 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature for 12 hours.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (aniline:chloroacetyl chloride).

  • Yield: 88–92% after silica gel chromatography (hexane:ethyl acetate, 3:1).

  • Characterization: 13C NMR^13\text{C NMR} (CDCl3_3, 100 MHz): δ 42.1 (CH2_2Cl), 56.2/56.3 (OCH3_3), 111.5–149.8 (Ar-C), 168.5 (C=O).

Coupling of Triazole-Thiol and Chloroacetamide

The final step involves nucleophilic substitution to link the triazole-thiol and acetamide moieties.

Thiol-Alkylation Reaction

The triazole-thiol intermediate is deprotonated with potassium carbonate (K2_2CO3_3) in anhydrous DMF at 60°C for 30 minutes. Subsequently, 2-chloro-N-(3,4-dimethoxyphenyl)acetamide is added, and the mixture is stirred at 80°C for 8–10 hours.

Optimized Conditions:

ParameterValue
SolventDMF
BaseK2_2CO3_3 (2.5 equiv)
Temperature80°C
Reaction Time10 hours
Yield70–75%

Mechanistic Insight:
The thiolate anion (S\text{S}^-) attacks the electrophilic carbon of the chloroacetamide, displacing chloride via an SN2\text{S}_\text{N}2 mechanism. The reaction is monitored by TLC (ethyl acetate:methanol, 9:1).

Alternative Synthetic Routes

One-Pot Synthesis

A modified one-pot method combines cyclization and alkylation steps. The thiosemicarbazide intermediate is treated with NaOH and chloroacetamide in situ, reducing purification steps. However, this approach yields lower efficiency (55–60%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the triazole-thiol on Wang resin enables iterative coupling, but scalability issues limit its utility for large-scale production.

Analytical and Purification Methods

Chromatography

  • Column Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

  • HPLC: C18 column, acetonitrile:water (70:30), retention time = 12.3 minutes.

Spectroscopic Data

  • IR (KBr): 3350 cm1^{-1} (N-H), 1650 cm1^{-1} (C=O), 1250 cm1^{-1} (C-S).

  • MS (ESI): m/z 456.2 [M+H]+^+.

Challenges and Optimization

Byproduct Formation

Competing oxidation of the thiol to disulfide is mitigated by conducting reactions under nitrogen.

Solvent Selection

DMF outperforms THF and DMSO in solubilizing both intermediates, enhancing reaction homogeneity .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Scientific Research Applications

Antimicrobial Applications

Triazole derivatives are widely recognized for their antifungal properties. The specific compound under discussion shows promise as a potential antifungal agent due to its structural similarity to known triazole antifungals like fluconazole and itraconazole. These compounds inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Studies

  • A study highlighted the synthesis and evaluation of various triazole compounds that demonstrated significant antifungal activity against a range of pathogenic fungi. The structural motifs present in these compounds suggest that modifications could enhance their efficacy against resistant strains .

Anticancer Properties

Recent research indicates that triazole compounds exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor growth. The compound may interact with specific molecular targets involved in cancer cell proliferation.

Experimental Findings

  • In vitro studies have shown that similar triazole derivatives can inhibit the growth of cancer cell lines such as OVCAR-8 and NCI-H460. These studies reported percent growth inhibitions exceeding 70%, suggesting that modifications to the triazole structure could yield potent anticancer agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly noteworthy. Triazoles have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Synthesis and Structural Modifications

The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity.

Synthetic Pathway

  • Starting Materials : The synthesis begins with commercially available precursors.
  • Reaction Conditions : Reactions are conducted under controlled conditions using catalysts to improve yields.
  • Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Summary Table: Applications and Efficacy

ApplicationMechanism/ActivityReference
AntifungalInhibition of ergosterol synthesis
AnticancerInduction of apoptosis; inhibition of growth
Enzyme InhibitionAChE inhibition; enhanced cholinergic activity

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Variations in Triazole and Acetamide Substituents

The table below compares the target compound with structurally related analogs, focusing on substituents and reported activities:

Compound ID R1 (Triazole-5 Position) R2 (Acetamide-N) Key Biological Activity References
Target Compound 2-Methylphenyl 3,4-Dimethoxyphenyl Not explicitly reported
Compound 4 3,4-Dimethoxyphenyl 2,6-Dimethylphenyl Not reported
Compound 5 (Fig. 5) Pyridin-4-yl 3,4-Dimethoxyphenyl Anti-inflammatory (inferred)
Compound 12 Phenyl 3,4-Dichlorophenyl Not reported
Compound 13 3-Methylphenyl 5-Chloro-2-methylphenyl Not reported
AS113 2-Pyridyl 3,4-Dichlorophenyl Low receptor affinity
Key Observations:
  • Electron Effects : The target’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with 3,4-dichlorophenyl (electron-withdrawing) in Compound 12 and AS113. Methoxy groups may enhance solubility but reduce membrane permeability compared to chloro substituents .
  • This differs from pyridyl (Compound 5) or phenyl (Compound 12) substituents, which may alter π-π stacking or metal coordination .
  • Bioactivity Trends : Compound 5 (pyridyl-triazole) is linked to anti-inflammatory activity, while AS113 (pyridyl-dichlorophenyl) shows low receptor affinity due to rigid aromatic ring fixation . The target’s dimethoxyphenyl group may offer antioxidant or anti-inflammatory advantages, but experimental validation is needed.

Physicochemical and Drug-Like Properties

Predicted properties based on structural analogs:

Property Target Compound Compound 12 AS113
Molecular Weight ~430 g/mol ~407 g/mol ~424 g/mol
logP (Lipophilicity) ~3.5 (moderate) ~4.2 (high) ~3.8 (moderate)
Hydrogen Bond Donors 2 (NH, NH2) 2 (NH, NH2) 2 (NH, NH2)
Solubility Moderate (methoxy groups) Low (chloro substituents) Low (chloro substituents)

The target’s 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to chloro-substituted analogs but may reduce blood-brain barrier penetration .

Biological Activity

The compound 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Introduction of Functional Groups : The incorporation of the 2-methylphenyl and 3,4-dimethoxyphenyl groups is carried out via nucleophilic substitution reactions.

The overall yield and purity of the synthesized compound are critical for ensuring its biological efficacy.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These studies often report inhibition rates exceeding 70%, demonstrating the potential of triazole derivatives as antimicrobial agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole derivatives have been linked to mechanisms that induce apoptosis in cancer cells and inhibit tumor growth by targeting specific enzymes involved in cell proliferation. For example, studies have shown that modifications to the triazole scaffold can enhance cytotoxicity against different cancer cell lines .

The biological activity of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Interaction with Cellular Targets : It can bind to specific receptors or proteins, modulating their activity and influencing cellular processes.
  • Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar triazole derivatives:

  • A study reported that a related triazole compound exhibited a significant reduction in tumor size in animal models when administered at therapeutic doses .
  • Another research highlighted the antioxidant properties of triazole derivatives, which could complement their antimicrobial and anticancer activities by reducing oxidative stress in cells .

Comparative Analysis

To provide a clearer understanding of the biological activities associated with triazole derivatives, the following table summarizes some relevant findings:

CompoundActivity TypeTarget Organism/Cell LineInhibition Rate
2-Methylphenyl TriazoleAntimicrobialStaphylococcus aureus83.4%
3-Dimethoxy TriazoleAnticancerVarious cancer cell linesSignificant apoptosis induction
Bis-sulfide derivativeAntioxidantVarious assays85.9% inhibition

Q & A

Q. Example Table: Optimization of Amide Coupling

VariableLow LevelHigh LevelOptimal Value
Temperature (°C)254030
EDCI (equiv.)1.22.01.5
Reaction time (h)122418

How can researchers address stability challenges during long-term storage of the compound?

Basic Research Focus:
Degradation pathways may include hydrolysis of the amide bond or oxidation of methoxy groups.

Methodological Recommendations:

  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .
  • Formulation strategies : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent photodegradation .

What in vivo models are appropriate for evaluating the compound’s efficacy and toxicity?

Advanced Research Focus:

  • Acute toxicity : Use OECD Guideline 423 in Wistar rats (dose range: 50–2000 mg/kg) .
  • Efficacy models : Xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg) for 28 days; monitor tumor volume via caliper measurements .
  • Pharmacokinetics : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose for LC-MS/MS analysis of Cmax and AUC .

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